molecular formula C24H20Cl2N2Na2O9S3 B12718973 Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate CAS No. 94333-46-7

Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate

Cat. No.: B12718973
CAS No.: 94333-46-7
M. Wt: 693.5 g/mol
InChI Key: MRFHZEPMEHLOAQ-UHFFFAOYSA-L
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Description

Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate is a complex organic compound It features a pyrazole ring substituted with various functional groups, including dichloromethylphenyl, hydroxyethylsulphonyl, and disulphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions to introduce the various functional groups. Typical synthetic routes might include:

    Formation of the Pyrazole Ring: This could involve the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: Introduction of the dichloromethylphenyl and hydroxyethylsulphonyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyethylsulphonyl group.

    Reduction: Reduction reactions could target the dichloromethylphenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be studied for its potential effects on cellular processes or as a probe for certain biochemical pathways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.

Industry

Industrially, it might find applications in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve interactions with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-(3-(4,5-dichlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)benzene-1,3-disulphonate
  • Disodium 4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)benzene-1,3-disulphonate

Uniqueness

The unique combination of functional groups in Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate might confer specific properties such as enhanced solubility, reactivity, or biological activity compared to similar compounds.

Properties

CAS No.

94333-46-7

Molecular Formula

C24H20Cl2N2Na2O9S3

Molecular Weight

693.5 g/mol

IUPAC Name

disodium;4-[5-(4,5-dichloro-2-methylphenyl)-2-[4-(2-hydroxyethylsulfonyl)phenyl]-3,4-dihydropyrazol-3-yl]benzene-1,3-disulfonate

InChI

InChI=1S/C24H22Cl2N2O9S3.2Na/c1-14-10-20(25)21(26)12-19(14)22-13-23(18-7-6-17(39(32,33)34)11-24(18)40(35,36)37)28(27-22)15-2-4-16(5-3-15)38(30,31)9-8-29;;/h2-7,10-12,23,29H,8-9,13H2,1H3,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

MRFHZEPMEHLOAQ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1C2=NN(C(C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)CCO)Cl)Cl.[Na+].[Na+]

Origin of Product

United States

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